molecular formula C20H20N4O5 B2884361 N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941958-19-6

N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2884361
CAS No.: 941958-19-6
M. Wt: 396.403
InChI Key: KNVMNFOVLZCSMC-UHFFFAOYSA-N
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Description

N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound characterized by:

  • An ethanediamide (oxamide) backbone, serving as a central linker.

Its synthesis likely involves coupling reactions between functionalized phenyl precursors, analogous to methods described for related compounds .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-N'-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-29-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-20(28)19(27)22-13-6-4-12(5-7-13)18(21)26/h4-9,11H,2-3,10H2,1H3,(H2,21,26)(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVMNFOVLZCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Installation

The critical challenge lies in introducing the 2-oxopyrrolidin-1-yl group at the meta position relative to the methoxy group. WO2022056100A1 discloses a two-step protocol:

  • Mitsunobu Reaction : 4-Methoxy-3-nitroaniline reacts with pyrrolidin-2-one under DIAD/PPh3 conditions to install the heterocycle at 0°C, achieving 88% yield.
  • Nitro Reduction : Hydrogenation with Raney nickel in ethanol at 50 psi H2 affords the aniline derivative in 94% yield.

Alternative methods from PMC6600452 utilize nucleophilic aromatic substitution, where 4-methoxy-3-fluoroaniline reacts with pyrrolidin-2-one in DMF at 120°C with K2CO3, yielding 82% product after 24 hours.

Methoxy Group Retention

Synthesis of Fragment B: 4-Carbamoylphenylamine

Carbamoylation via Curtius Rearrangement

PMC6600452 details a safe, scalable route avoiding phosgene derivatives:

  • Isocyanate Formation : 4-Nitrophenyl chloroformate reacts with aqueous ammonia at −10°C to generate 4-nitrophenyl isocyanate.
  • Reduction : Catalytic hydrogenation (H2, 10% Pd/C, MeOH) reduces the nitro group while preserving the carbamate, yielding 4-carbamoylaniline in 91% purity.

Oxamide Linker Assembly

Direct Coupling via Oxalyl Chloride

Fragment A and Fragment B undergo sequential amidation using oxalyl chloride activation:

  • First Amidation : Fragment A (1.0 eq) reacts with oxalyl chloride (1.2 eq) in anhydrous THF at −78°C, followed by addition of Fragment B (1.1 eq) at 0°C.
  • Workup : Quenching with saturated NaHCO3 and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (Hexane:EtOAc 3:1 → 1:2 gradient).

This method, adapted from WO2021013864A1, achieves 78% yield but requires strict moisture control.

Mixed Carbonate-Mediated Coupling

WO2022056100A1 reports superior yields (89%) using 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

  • Activation : Fragment A is treated with CDI (2.5 eq) in DMF at 25°C for 2 hours.
  • Coupling : Fragment B (1.05 eq) and DBU (1.5 eq) are added, stirring for 12 hours at 50°C.
  • Isolation : Precipitation with ice-cwater followed by recrystallization from ethanol/water (4:1) gives 99.2% HPLC-pure product.

Crystallization and Polymorph Control

The final compound exhibits polymorphism, with Form I (monoclinic, P21/c) showing superior bioavailability. WO2014108919A2 outlines a cooling crystallization protocol:

  • Solvent System : Ethyl acetate/n-heptane (1:3 v/v)
  • Procedure : Dissolve crude product at 70°C, cool to −20°C at 0.5°C/min, hold for 4 hours
  • Yield : 95% Form I crystals with ≤0.1% residual solvents.

Process Optimization and Scalability

Comparative studies reveal critical parameters for industrial-scale production:

Parameter Small-Scale (Lab) Pilot Plant Optimal Industrial Conditions
Coupling Agent Oxalyl chloride CDI CDI + DBU
Temperature −78°C → 0°C 25°C → 50°C 25°C → 50°C
Reaction Time 24 h 12 h 8 h
Yield 78% 89% 92%
Purity (HPLC) 95% 98% 99.5%

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

N’-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance Evidence Source
N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide ~423.4 (estimated) Ethanediamide, carbamoyl, methoxy, pyrrolidinone Hypothetical kinase inhibition (structural inference) N/A
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Chromenone, pyrazolopyrimidine, sulfonamide Pharmaceutical intermediate (anticancer applications inferred)
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide ~494.5 (estimated) Pyrrolidinecarboxamide, methoxybenzyl, fluoroaniline Not specified; structural similarity suggests protease inhibition
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 288.4 Piperidinyl, methoxymethyl, propanamide Pharmaceutical intermediate (CNS-targeting potential)

Functional Group Analysis

Pyrrolidinone/Pyrrolidine Moieties: The target compound and ’s pyrrolidinecarboxamide both incorporate a 5-membered lactam ring (pyrrolidinone), which enhances solubility and mimics peptide bonds in biological targets. The 2-oxopyrrolidin-1-yl group in the target compound may confer rigidity compared to the piperidinyl group in ’s propanamide derivative .

Methoxy Substituents :

  • Methoxy groups in the target compound and ’s derivative improve lipophilicity, aiding membrane permeability. In contrast, ’s fluorophenyl groups enhance electronegativity, favoring halogen bonding .

Pharmacological Potential (Inferred)

  • Kinase Inhibition: The pyrrolidinone and carbamoyl groups in the target compound resemble features of kinase inhibitors (e.g., imatinib), suggesting ATP-binding site interactions.

Biological Activity

Molecular Formula

The molecular formula of N'-(4-carbamoylphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is C19H22N4O3C_{19}H_{22}N_4O_3 with a molecular weight of approximately 358.41 g/mol.

Structure

The compound features:

  • A carbamoyl group attached to a phenyl ring.
  • A methoxy group on another phenyl ring.
  • A pyrrolidine moiety contributing to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of specific pathways involved in tumor growth. Case studies have highlighted the effectiveness of similar compounds in inhibiting cell proliferation in various cancer cell lines. For example, research into related compounds has demonstrated their ability to induce apoptosis in cancer cells via the activation of caspase pathways .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell division and metabolism in pathogens or cancer cells.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of carbamoyl derivatives showed that compounds with similar structural motifs demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased potency against resistant strains .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines treated with this compound revealed significant cytotoxic effects, leading to reduced viability and increased apoptosis rates. The study emphasized the importance of the methoxy substitution in enhancing the compound's efficacy against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: Case Study Results

StudyCompound TestedKey Findings
Antimicrobial StudyCarbamoyl derivativesBroad-spectrum efficacy against bacteria
Cancer Cell StudyN'-(4-carbamoylphenyl)...Significant cytotoxicity observed

Q & A

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Systematically vary temperature (20–60°C), solvent (DMF vs. THF), and catalyst (EDCI vs. HATU) to identify optimal conditions. Response surface modeling can predict maximum yield .
  • Flow Chemistry : Continuous-flow reactors enhance heat transfer and reproducibility for exothermic amidation steps, reducing side-product formation .
    Validation : In-line FTIR monitors reaction progression by tracking carbonyl stretching frequencies (1650–1750 cm⁻¹) .

What computational methods are suitable for predicting binding affinity to protein targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate interactions between the 2-oxopyrrolidin moiety and catalytic pockets (e.g., ATP-binding sites in kinases) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions influencing binding .
  • Pharmacophore Modeling : Define essential interaction points (e.g., hydrogen bond acceptors in the carbamoyl group) for virtual screening of analogs .

How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Q. Advanced Research Focus

  • ADME Profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability tests. Low oral bioavailability may explain reduced in vivo efficacy .
  • Target Engagement Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and cellular thermal shift assays (CETSA) to confirm target modulation .
    Case Study : Isotopic labeling (e.g., ¹⁴C-tagged compound) tracks metabolic degradation pathways in rodent models .

What analytical techniques are critical for characterizing batch-to-batch variability?

Q. Advanced Research Focus

  • High-Resolution LC-MS (Q-TOF) : Confirm molecular identity (m/z 454.18 [M+H]<sup>+</sup>) and detect impurities (<0.1%) .
  • XRPD : Identify polymorphic forms impacting solubility; amorphous batches may show enhanced dissolution rates .
  • DSC/TGA : Evaluate thermal stability (decomposition >200°C) and hygroscopicity .

How does the 2-oxopyrrolidin moiety influence metabolic stability?

Q. Basic Research Focus

  • Cytochrome P450 Inhibition Assays : The lactam ring reduces susceptibility to oxidative metabolism compared to non-rigid analogs .
  • In Silico Prediction (SwissADME) : High topological polar surface area (TPSA >90 Ų) suggests limited blood-brain barrier penetration, aligning with in vivo distribution studies .

What strategies mitigate solubility challenges during formulation?

Q. Advanced Research Focus

  • Co-Crystallization : Co-formers like succinic acid improve aqueous solubility by disrupting crystalline lattice energy .
  • Nanoemulsion Systems : Lipid-based carriers (e.g., Labrafil®) enhance oral absorption in preclinical models .

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